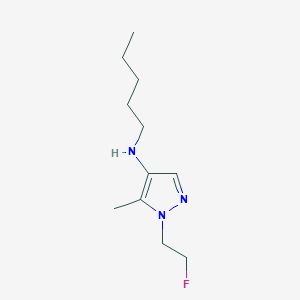
1-(2-fluoroethyl)-5-methyl-N-pentyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluoroethyl)-5-methyl-N-pentyl-1H-pyrazol-4-amine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a fluoroethyl group, a methyl group, and a pentylamine chain, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-5-methyl-N-pentyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a suitable precursor with 2-fluoroethylamine. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity. Catalysts such as copper(I) iodide can be used to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, continuous flow synthesis methods are preferred due to their efficiency and scalability. These methods involve the use of automated systems that can precisely control reaction parameters, leading to consistent product quality. The use of heterogeneous catalysts, such as copper-on-charcoal, can further enhance the reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-5-methyl-N-pentyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted pyrazoles, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-fluoroethyl)-5-methyl-N-pentyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-5-methyl-N-pentyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The fluoroethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
1-(2-fluoroethyl)-5-methyl-N-pentyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-(2-fluoroethyl)-1H-pyrazole: Lacks the methyl and pentylamine groups, resulting in different chemical and biological properties.
5-methyl-1H-pyrazole: Lacks the fluoroethyl and pentylamine groups, making it less versatile in terms of chemical reactivity and biological activity.
N-pentyl-1H-pyrazole: Lacks the fluoroethyl and methyl groups, affecting its overall stability and reactivity.
The unique combination of substituents in this compound makes it a valuable compound for various applications, distinguishing it from other similar molecules .
Properties
Molecular Formula |
C11H20FN3 |
|---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-5-methyl-N-pentylpyrazol-4-amine |
InChI |
InChI=1S/C11H20FN3/c1-3-4-5-7-13-11-9-14-15(8-6-12)10(11)2/h9,13H,3-8H2,1-2H3 |
InChI Key |
RGNBITWGOZSOIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=C(N(N=C1)CCF)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol](/img/structure/B11746735.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B11746737.png)
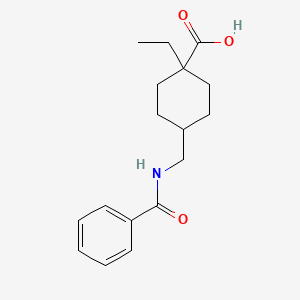
![(2R,3S)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carbohydrazide](/img/structure/B11746751.png)
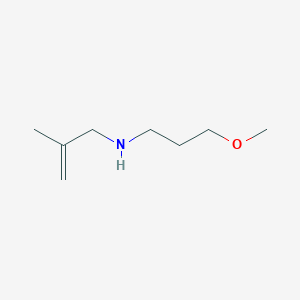
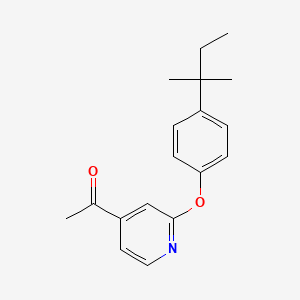
![1,4-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11746760.png)
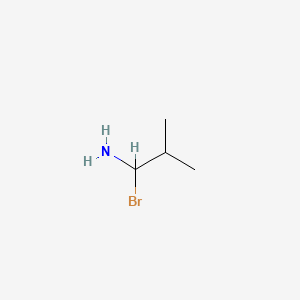
![1-cyclopentyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11746768.png)
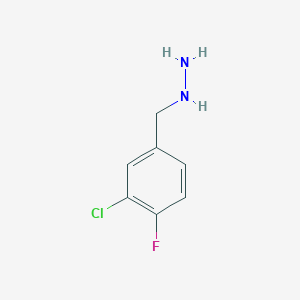

![1-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11746788.png)
![(2R)-2-amino-5-[(4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino]pentanoic acid](/img/structure/B11746798.png)
![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11746801.png)
